molecular formula C13H16ClNO B8296007 4-Piperidin-1-ylmethyl-benzoyl chloride

4-Piperidin-1-ylmethyl-benzoyl chloride

Cat. No.: B8296007
M. Wt: 237.72 g/mol
InChI Key: PHEGQINZLFGQFV-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylmethyl-benzoyl chloride is a benzoyl chloride derivative featuring a piperidine moiety linked via a methylene group to the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a reactive intermediate for introducing the 4-(piperidin-1-ylmethyl)benzoyl group into target molecules. Its acyl chloride functionality enables facile nucleophilic substitution reactions, making it valuable for amide or ester bond formation in drug discovery and materials science .

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

4-(piperidin-1-ylmethyl)benzoyl chloride

InChI

InChI=1S/C13H16ClNO/c14-13(16)12-6-4-11(5-7-12)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2

InChI Key

PHEGQINZLFGQFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations and Functional Group Differences

The following table summarizes critical differences between 4-Piperidin-1-ylmethyl-benzoyl chloride and analogous compounds:

Compound Name Structure Molecular Formula Molecular Weight Functional Group Key Substituent Reactivity/Applications
This compound Benzoyl chloride with piperidin-1-ylmethyl group at para position C₁₃H₁₅ClN₂O 266.73 g/mol Acyl chloride (-COCl) Piperidine (no N-substituent) High reactivity for nucleophilic acylation; used in peptide coupling and polymer synthesis .
4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride Benzoyl chloride with 4-methylpiperazinylmethyl group; dihydrochloride salt C₁₃H₁₉Cl₃N₂O 341.67 g/mol Acyl chloride (-COCl) 4-Methylpiperazine Enhanced water solubility due to dihydrochloride salt; used in hydrophilic drug conjugates .
4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE Piperazine-1-carbonyl chloride with benzhydryl substituent C₁₈H₁₉ClN₂O 322.81 g/mol Carbonyl chloride (-COCl) Benzhydryl (diphenylmethyl) Bulky substituent reduces reaction rate; applied in sterically hindered catalyst systems .
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride Methyl ester with 4-aminopiperidinylmethyl group; dihydrochloride salt C₁₄H₂₀Cl₂N₂O₂ 321.24 g/mol Ester (-COOCH₃) 4-Aminopiperidine Lower reactivity than acyl chloride; used in prodrug synthesis .
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride Benzamide with methoxy and piperidine-4-yl groups; hydrochloride salt C₁₄H₂₁ClN₂O₂ 284.78 g/mol Amide (-CONH-) Piperidine-4-yl, methoxy Stable amide bond; employed in kinase inhibitor development .

Reactivity and Stability Comparisons

  • Acyl Chloride vs. Ester/Amide Derivatives: The acyl chloride group in this compound confers higher electrophilicity compared to ester or amide derivatives (e.g., Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate). This makes it more reactive in nucleophilic acyl substitutions but also more moisture-sensitive, requiring anhydrous handling .
  • Piperidine vs. Piperazine Moieties :
    Piperidine-containing analogs lack the additional nitrogen atom present in piperazine derivatives (e.g., 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride), resulting in lower basicity and altered solubility profiles. Piperazine derivatives often exhibit improved water solubility when formulated as salts .
  • Salt Forms : Dihydrochloride salts (e.g., 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride) enhance solubility in polar solvents, whereas free bases (e.g., 4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE) are preferred for lipid-based formulations .

Preparation Methods

Benzoic Acid Intermediate Synthesis

The preparation of 4-piperidin-1-ylmethyl-benzoyl chloride typically begins with the synthesis of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, a precursor documented in patent US20080103305A1. This intermediate is synthesized via nucleophilic substitution between a benzoic acid derivative and N-methylpiperazine.

Reaction Conditions :

  • Solvent System : Protic solvents such as n-butanol or iso-propanol are preferred, with temperatures maintained at 20–25°C.

  • Stoichiometry : A 4:1 to 5:1 molar ratio of N-methylpiperazine to the benzoic acid derivative ensures complete conversion.

  • Purification : The intermediate is isolated by solvent evaporation, followed by recrystallization in iso-propanol, yielding >95% purity.

This step is critical for establishing the piperidinylmethyl moiety, which is subsequently functionalized into the acyl chloride.

Chlorination of Benzoic Acid Derivatives

Conversion of the benzoic acid intermediate to the corresponding acyl chloride is achieved using chlorinating agents. Patent US8263595B2 describes the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in acetonitrile.

Key Parameters :

  • Reagent Selection : Thionyl chloride offers higher reactivity under mild conditions (0–25°C), while oxalyl chloride requires catalytic dimethylformamide (DMF) for activation.

  • Solvent Compatibility : Acetonitrile is favored for its ability to dissolve both the benzoic acid intermediate and chlorinating agents, facilitating homogeneous reaction conditions.

  • Reaction Monitoring : Excess chlorinating agent is removed via vacuum distillation, and the crude product is purified through fractional crystallization.

Yield : 85–92% with thionyl chloride.

Alternative Pathways via Ester Intermediates

Reductive Amination and Partial Reduction

Patent CN105693596A outlines an alternative route starting from 1-benzyl-4-piperidine carboxylic acid esters. This method involves partial reduction using red aluminum complexes to yield aldehydes, which are subsequently oxidized to carboxylic acids before chlorination.

Procedure :

  • Reduction : The ester is treated with red aluminum-morpholine complex at 0°C in hexane or methyl tert-butyl ether (MTBE), achieving 90–94% conversion to the aldehyde.

  • Oxidation : The aldehyde is oxidized to the carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite.

  • Chlorination : The resultant carboxylic acid is reacted with thionyl chloride in dichloromethane, yielding the acyl chloride with 88–91% purity.

Advantages :

  • Avoids Swern oxidation, eliminating malodorous dimethyl sulfide byproducts.

  • Scalable for industrial production due to mild reaction conditions.

Comparative Analysis of Methodologies

Parameter Benzoic Acid Route Ester Reductive Route
Starting Material Benzoic acid derivativeCarboxylic acid ester
Key Reagents N-methylpiperazine, SOCl₂Red aluminum complex, TEMPO
Reaction Steps 23
Overall Yield 78–85%72–80%
Purity >95%88–91%
Scalability HighModerate

The benzoic acid route offers superior yield and purity, making it preferable for large-scale synthesis. However, the ester reductive pathway provides an environmentally friendly alternative by avoiding hazardous chlorinating agents in the initial steps.

Critical Process Optimization Strategies

Temperature Control in Chlorination

Exothermic reactions during chlorination necessitate precise temperature modulation. Patent US20080103305A1 emphasizes maintaining temperatures below 25°C to prevent decomposition of the acyl chloride. Jacketed reactors with glycol cooling systems are recommended for industrial applications.

Solvent Selection and Recycling

  • Acetonitrile vs. Dichloromethane : Acetonitrile’s high dielectric constant enhances reagent solubility, but dichloromethane allows easier recovery via distillation.

  • Closed-Loop Systems : Patent CN105693596A implements solvent recycling in the reductive amination step, reducing waste by 40%.

Industrial-Scale Challenges and Solutions

Byproduct Management

  • Hydrogen Chloride Neutralization : Scrubbers with aqueous NaOH are employed to trap HCl gas evolved during chlorination.

  • Catalyst Recovery : Red aluminum complexes from the ester route are filtered and regenerated using sodium hydroxide, reducing costs by 30% .

Q & A

Basic: What are the recommended synthetic routes for 4-Piperidin-1-ylmethyl-benzoyl chloride, and how can purity be optimized?

Methodological Answer:
The synthesis of this compound typically involves acylation reactions. A common approach is the reaction of 4-(Piperidin-1-ylmethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Reagent Selection : Thionyl chloride is preferred for its efficiency in generating acyl chlorides without by-products like HCl gas .
  • Purity Optimization : Post-reaction purification via recrystallization (using solvents like dichloromethane/hexane) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >93% purity, as observed in analogous piperidine-derived benzoyl chlorides .
  • Monitoring : Reaction progress should be tracked using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirmed via FT-IR (C=O stretch at ~1770 cm⁻¹ for acyl chloride) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:
Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:

  • Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency. For example, the piperidine methylene protons (CH₂-N) typically resonate at δ 2.4–3.0 ppm in CDCl₃ but shift upfield in DMSO .
  • Dynamic Effects : Investigate tautomeric equilibria using variable-temperature NMR. Piperidine ring conformers may show splitting at low temperatures (e.g., -40°C) .
  • Impurity Profiling : Compare with reference spectra from PubChem or CAS databases. Contaminants like unreacted benzoic acid (δ 12–13 ppm in ¹H NMR for -COOH) should be ruled out .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm the acyl chloride group (C=O stretch at ~1770 cm⁻¹) and absence of -OH (3300–2500 cm⁻¹ for carboxylic acid impurities) .
  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 7.5–8.0 ppm, integration for substituent position).
    • Piperidine methylene (δ 2.4–3.0 ppm) and N-CH₂-Ar (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks. For example, a molecular ion at m/z 237.7 (C₁₃H₁₆ClNO⁺) .

Advanced: How does the reactivity of this compound compare to its brominated analogs in nucleophilic acyl substitution?

Methodological Answer:
The piperidine substituent enhances nucleophilicity at the carbonyl carbon compared to brominated analogs (e.g., 4-(4-Bromobenzoyl)piperidine hydrochloride). Key differences:

  • Electron-Donating Effects : The piperidine’s nitrogen donates electron density via resonance, reducing electrophilicity. This slows reactions with weak nucleophiles (e.g., amines) but improves stability in polar aprotic solvents .
  • Steric Hindrance : The -CH₂-piperidine group increases steric bulk, reducing reactivity with bulky nucleophiles (e.g., tert-butanol) compared to smaller analogs like 4-(4-chlorobenzyl)piperidine .
  • Kinetic Studies : Use pseudo-first-order conditions with aniline to compare rate constants (k). Expected k values: this compound < brominated analogs .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatility and potential HCl release .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .
  • First Aid : For skin contact, rinse with water for 15 min. If inhaled, move to fresh air and monitor for respiratory irritation .

Advanced: How can computational modeling guide the design of this compound derivatives for targeted protein degradation?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to E3 ubiquitin ligases (e.g., cereblon). The piperidine moiety may occupy hydrophobic pockets, while the acyl chloride reacts with lysine residues .
  • MD Simulations : Simulate stability in aqueous vs. lipid environments. The logP (~2.5) suggests moderate membrane permeability, which can be optimized by substituting the benzoyl ring with polar groups .
  • SAR Analysis : Compare with analogs like 2-(Piperidin-1-yl)benzoic acid hydrochloride (CAS 939964-55-3) to identify critical substituents for proteolysis-targeting chimera (PROTAC) activity .

Basic: What are the common by-products in the synthesis of this compound, and how are they characterized?

Methodological Answer:

  • By-Products :
    • Unreacted 4-(Piperidin-1-ylmethyl)benzoic acid (identified via TLC and FT-IR -OH stretch).
    • Diacyl sulfites (if using SOCl₂; detected by ³¹P NMR) .
  • Mitigation : Use excess thionyl chloride (1.5 eq.) and reflux under inert gas (N₂/Ar) to minimize hydrolysis .

Advanced: What strategies resolve low yields in coupling reactions involving this compound and sterically hindered amines?

Methodological Answer:

  • Activation : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Solvent Optimization : Use DMF or DMSO to stabilize transition states via polar aprotic effects .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional) to improve yields by 20–30% .

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